1-Chloro-1-(3,4-diethylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3,4-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon of the propanone chain and two ethyl groups attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-diethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Alcohols, amines, or thioethers.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-1-(3,4-diethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound is used as a reference standard in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,4-diethylphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The presence of the chlorine atom and the diethylphenyl group can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include interactions with cellular proteins, nucleic acids, or other biomolecules .
Comparison with Similar Compounds
- 1-Chloro-1-(2,3-diethylphenyl)propan-2-one
- 1-Chloro-1-(3,4-dimethylphenyl)propan-2-one
- 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one
Comparison: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one is unique due to the specific positioning of the ethyl groups on the benzene ring, which can affect its chemical reactivity and physical properties. Compared to its dimethyl and diethoxy analogs, the diethyl derivative may exhibit different solubility, boiling point, and reactivity profiles. These differences can be exploited in various applications, making this compound a valuable compound in research and industry .
Properties
Molecular Formula |
C13H17ClO |
---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-1-(3,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-7-12(8-11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
SJWVVPRONPKFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)CC |
Origin of Product |
United States |
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